molecular formula C21H19N3O5 B2782981 methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate CAS No. 941900-09-0

methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate

Cat. No.: B2782981
CAS No.: 941900-09-0
M. Wt: 393.399
InChI Key: MPGDERRMSRWMJL-UHFFFAOYSA-N
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Description

methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-13-6-4-5-7-16(13)24-18(25)12-17(28-2)19(23-24)20(26)22-15-10-8-14(9-11-15)21(27)29-3/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGDERRMSRWMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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